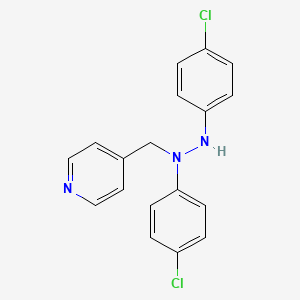
1,2-Bis(4-chlorophenyl)-1-(pyridin-4-ylmethyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(4-chlorophenyl)-1-(pyridin-4-ylmethyl)hydrazine is a chemical compound that features a hydrazine core substituted with two 4-chlorophenyl groups and a pyridin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-chlorophenyl)-1-(pyridin-4-ylmethyl)hydrazine typically involves the reaction of 4-chlorobenzaldehyde with pyridine-4-carboxaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-chlorophenyl)-1-(pyridin-4-ylmethyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazones or other reduced products.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce hydrazones. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
1,2-Bis(4-chlorophenyl)-1-(pyridin-4-ylmethyl)hydrazine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,2-Bis(4-chlorophenyl)-1-(pyridin-4-ylmethyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(4-bromophenyl)-1-(pyridin-4-ylmethyl)hydrazine
- 1,2-Bis(4-fluorophenyl)-1-(pyridin-4-ylmethyl)hydrazine
- 1,2-Bis(4-methylphenyl)-1-(pyridin-4-ylmethyl)hydrazine
Uniqueness
1,2-Bis(4-chlorophenyl)-1-(pyridin-4-ylmethyl)hydrazine is unique due to the presence of the 4-chlorophenyl groups, which can influence its chemical reactivity and biological activity. The chlorophenyl groups can participate in specific interactions with molecular targets, potentially enhancing the compound’s efficacy in certain applications.
Properties
CAS No. |
32812-51-4 |
|---|---|
Molecular Formula |
C18H15Cl2N3 |
Molecular Weight |
344.2 g/mol |
IUPAC Name |
1,2-bis(4-chlorophenyl)-1-(pyridin-4-ylmethyl)hydrazine |
InChI |
InChI=1S/C18H15Cl2N3/c19-15-1-5-17(6-2-15)22-23(13-14-9-11-21-12-10-14)18-7-3-16(20)4-8-18/h1-12,22H,13H2 |
InChI Key |
RVFRHSFHAZEEQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NN(CC2=CC=NC=C2)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















